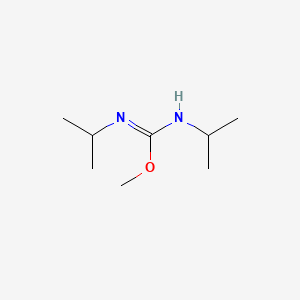

o-Methyl-N,N'-diisopropylisourea

Description

The exact mass of the compound o-Methyl-N,N'-diisopropylisourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 672441. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality o-Methyl-N,N'-diisopropylisourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Methyl-N,N'-diisopropylisourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl N,N'-di(propan-2-yl)carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-6(2)9-8(11-5)10-7(3)4/h6-7H,1-5H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVRRPLSJKDMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=NC(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203080 | |

| Record name | O-Methyl-N,N'-diisopropylisourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54648-79-2 | |

| Record name | Methyl N,N′-bis(1-methylethyl)carbamimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54648-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methyl-N,N'-diisopropylisourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054648792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl-N,N'-diisopropylisourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-methyl-N,N'-diisopropylisourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYL-N,N'-DIISOPROPYLISOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YEQ5QMC58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to O-Methyl-N,N'-diisopropylisourea: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-N,N'-diisopropylisourea is a versatile and efficient reagent in organic synthesis, primarily recognized for its role as a potent methylating agent. Its unique structure, featuring a reactive O-methyl group and sterically hindering isopropyl substituents, allows for selective and high-yield methylation of a variety of nucleophiles under mild conditions. This guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of O-Methyl-N,N'-diisopropylisourea, offering valuable insights for researchers in synthetic chemistry and drug development.

Core Chemical and Physical Properties

O-Methyl-N,N'-diisopropylisourea, with the CAS number 54648-79-2, is a colorless to pale-yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | methyl N,N'-di(propan-2-yl)carbamimidate | [2] |

| Synonyms | N,N'-Diisopropyl-O-methylisourea | |

| CAS Number | 54648-79-2 | |

| Molecular Formula | C8H18N2O | [2][3] |

| Molecular Weight | 158.24 g/mol | |

| Boiling Point | 50-52 °C at 0.1 mmHg | |

| Density | 0.871 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.436 | |

| Flash Point | 35 °C (95 °F) - closed cup |

O-Methyl-N,N'-diisopropylisourea is miscible with most common organic solvents, including dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide.[4] It should be stored in a cool, dry place, typically between 2-8°C, under an inert atmosphere to prevent decomposition.

Synthesis of O-Methyl-N,N'-diisopropylisourea

The synthesis of O-Methyl-N,N'-diisopropylisourea is typically achieved through the reaction of N,N'-diisopropylcarbodiimide (DIC) with methanol. This reaction proceeds readily and provides the desired product in good yield.

Synthesis of O-Methyl-N,N'-diisopropylisourea from DIC and Methanol.

Experimental Protocol: Synthesis of O-Methyl-N,N'-diisopropylisourea

-

To a stirred solution of N,N'-diisopropylcarbodiimide (DIC) (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add anhydrous methanol (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford O-Methyl-N,N'-diisopropylisourea as a colorless oil.

Mechanism of Methylation

O-Methyl-N,N'-diisopropylisourea functions as a methylating agent through a nucleophilic substitution reaction, typically following an SN2 pathway. The nucleophile attacks the electrophilic methyl group, leading to the transfer of the methyl group and the formation of the highly stable and poorly nucleophilic N,N'-diisopropylurea as a byproduct.

General Mechanism of Methylation by O-Methyl-N,N'-diisopropylisourea.

The bulky isopropyl groups on the nitrogen atoms play a crucial role in the reactivity of this reagent. They sterically hinder the nitrogen atoms, preventing them from competing with the intended nucleophile for the methyl group. This steric hindrance enhances the selectivity of the methylation reaction, favoring O-methylation over N-methylation in substrates with multiple nucleophilic sites.

Applications in Organic Synthesis

O-Methyl-N,N'-diisopropylisourea is a valuable reagent for the methylation of a wide range of functional groups, including carboxylic acids, phenols, and alcohols. Its mild reaction conditions and high yields make it an attractive alternative to more hazardous or less selective methylating agents like diazomethane or dimethyl sulfate.

Methylation of Carboxylic Acids

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. O-Methyl-N,N'-diisopropylisourea provides an efficient method for the preparation of methyl esters under neutral conditions, which is particularly advantageous for substrates sensitive to acidic or basic conditions.[5]

Experimental Protocol: Methylation of a Carboxylic Acid

-

Dissolve the carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile.

-

Add O-Methyl-N,N'-diisopropylisourea (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, the reaction mixture can be washed with dilute acid to remove the N,N'-diisopropylurea byproduct.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the methyl ester.

Methylation of Phenols

The O-methylation of phenols to produce methyl ethers is another important application of O-Methyl-N,N'-diisopropylisourea.[6][7] The reaction typically proceeds in high yield and with excellent selectivity for the phenolic hydroxyl group, even in the presence of other nucleophilic functionalities.

Experimental Protocol: Methylation of a Phenol

-

To a solution of the phenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

-

Add O-Methyl-N,N'-diisopropylisourea (1.2 equivalents) to the suspension.

-

Heat the reaction mixture to 50-70 °C and stir for 4-8 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired methyl ether.

Spectroscopic Characterization

The structure of O-Methyl-N,N'-diisopropylisourea can be confirmed by standard spectroscopic techniques such as NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][9]

-

1H NMR: The proton NMR spectrum is characterized by a singlet for the O-methyl protons, a septet for the methine protons of the isopropyl groups, and a doublet for the methyl protons of the isopropyl groups.

-

13C NMR: The carbon NMR spectrum shows distinct signals for the O-methyl carbon, the imino carbon, the methine carbons, and the methyl carbons of the isopropyl groups.

| 1H NMR (CDCl3) | Chemical Shift (ppm) | Multiplicity | Integration |

| CH3 (isopropyl) | ~1.15 | d | 12H |

| CH (isopropyl) | ~3.65 | sept | 2H |

| OCH3 | ~3.50 | s | 3H |

| NH | ~4.5-5.5 | br s | 1H |

| 13C NMR (CDCl3) | Chemical Shift (ppm) |

| CH3 (isopropyl) | ~24 |

| CH (isopropyl) | ~45 |

| OCH3 | ~52 |

| C=N | ~155 |

Infrared (IR) Spectroscopy[3][9]

The IR spectrum of O-Methyl-N,N'-diisopropylisourea displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Vibrational Mode | Wavenumber (cm-1) |

| N-H | Stretching | ~3300-3400 |

| C-H (sp3) | Stretching | ~2850-2970 |

| C=N | Stretching | ~1650-1670 |

| C-O | Stretching | ~1100-1200 |

Safety and Handling

O-Methyl-N,N'-diisopropylisourea is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.

Conclusion

O-Methyl-N,N'-diisopropylisourea is a highly effective and selective methylating agent with broad applicability in modern organic synthesis. Its ease of preparation, mild reaction conditions, and the formation of a readily removable byproduct make it a superior choice for many methylation reactions. For researchers and scientists in drug development and synthetic chemistry, a thorough understanding of the properties and applications of this reagent can unlock new possibilities for the efficient construction of complex molecular architectures.

References

-

PubChem. O-methyl-N,N'-diisopropylisourea. [Link]

-

Organic Syntheses. Procedure. [Link]

-

ResearchGate. Comparison of ¹⁵N and ¹³C NMR chemical shifts of a synthetic compound,... [Link]

-

ResearchGate. Carboxylic acids used to demonstrate the method for methyl ester formation. [Link]

-

C9H20N2S. [Link]

-

Metin, Z. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Patsnap Eureka. N, N'-diisopropyl thiourea synthesis method. [Link]

-

Organic Syntheses. methylisourea hydrochloride. [Link]

-

PubChem. Dimethylformamide. [Link]

-

SciSpace. Synthetic method for N,N'-diisopropyl carbodiimide (2015). [Link]

-

Googleapis. United States Patent (19). [Link]

-

FDA. O-METHYL-N,N'-DIISOPROPYLISOUREA. [Link]

- Google Patents.

-

PubMed. O-Methylation of carboxylic acids with streptozotocin. [Link]

-

Reddit. What's the best way to methylate carboxylic acids without dizaomethane? [Link]

-

Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. [Link]

-

ResearchGate. (PDF) Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. Methods of O-methylation of amino acids without interfering the amine groups? [Link]

-

MDPI. Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. [Link]

-

ResearchGate. FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. [Link]

-

ChemWhat. O-METHYL-N,N'-DIISOPROPYLISOUREA. [Link]

-

Penn State University. METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. [Link]

-

MDPI. A New Criterion to Evaluate Water Vapor Interference in Protein Secondary Structural Analysis by FTIR Spectroscopy. [Link]

-

Semantic Scholar. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

-

ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. [Link]

-

UMass Lowell. Solvent Miscibility Table. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. O-methyl-N,N'-diisopropylisourea | C8H18N2O | CID 383824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-METHYL-N,N'-DIISOPROPYLISOUREA [drugfuture.com]

- 4. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. researchgate.net [researchgate.net]

O-Methyl-N,N'-diisopropylisourea: A Technical Guide for Selective Methylation in Research and Drug Development

CAS Number: 54648-79-2

Introduction: Navigating the Nuances of Selective Methylation

In the landscape of synthetic organic chemistry and drug discovery, the precise installation of a methyl group is a frequently encountered yet challenging task. The ability to selectively methylate a specific functional group within a complex molecule can profoundly alter its biological activity, solubility, and metabolic stability. O-Methyl-N,N'-diisopropylisourea has emerged as a valuable reagent for such transformations, offering a mild and selective approach to methylation. This technical guide provides an in-depth exploration of O-Methyl-N,N'-diisopropylisourea, from its synthesis and mechanism of action to its practical applications, particularly within the pharmaceutical sciences. For researchers and drug development professionals, understanding the principles behind this reagent's efficacy is paramount to leveraging its full potential in the synthesis of novel chemical entities.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 54648-79-2 | [1] |

| Molecular Formula | C8H18N2O | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 50-52 °C at 10 mmHg | |

| Density | 0.871 g/mL at 25 °C | [1] |

| Synonyms | N,N'-Diisopropyl-O-methylisourea, Methyl N,N'-diisopropylcarbamimidate | [1][2] |

Safety Information: O-Methyl-N,N'-diisopropylisourea is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Synthesis of O-Methyl-N,N'-diisopropylisourea: A Step-by-Step Protocol

The synthesis of O-Methyl-N,N'-diisopropylisourea is readily achievable in a laboratory setting. The most common and direct route involves the reaction of N,N'-diisopropylcarbodiimide with anhydrous methanol. This reaction proceeds via the nucleophilic attack of methanol on the central carbon atom of the carbodiimide.

Experimental Protocol: Synthesis from N,N'-Diisopropylcarbodiimide

This protocol is adapted from the established synthesis of O-alkylisoureas.

Materials:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Anhydrous Methanol

-

Anhydrous Diethyl Ether

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a calcium chloride drying tube, add N,N'-diisopropylcarbodiimide (1 equivalent).

-

Addition of Methanol: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (1.1 equivalents) dropwise to the stirring N,N'-diisopropylcarbodiimide at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting carbodiimide.

-

Work-up and Purification:

-

Once the reaction is complete, the excess methanol is removed under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure O-Methyl-N,N'-diisopropylisourea as a colorless liquid. The boiling point is approximately 50-52 °C at 10 mmHg.

-

Safety Precautions: N,N'-diisopropylcarbodiimide is a potent allergen and sensitizer. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE. Anhydrous solvents are essential for the success of this reaction.

Caption: Synthesis of O-Methyl-N,N'-diisopropylisourea.

Mechanism of Action: The Chemistry of Selective Methylation

The utility of O-Methyl-N,N'-diisopropylisourea as a methylating agent lies in its ability to act as an electrophilic source of a methyl group under mild conditions. The reaction proceeds via a nucleophilic substitution mechanism, where a nucleophile attacks the methyl group, leading to the formation of the methylated product and the innocuous N,N'-diisopropylurea byproduct.

The key to its selectivity lies in the steric hindrance provided by the two isopropyl groups. This bulkiness directs the nucleophilic attack to the less sterically encumbered methyl group of the isourea.

Caption: General Mechanism of Methylation.

Applications in Drug Discovery and Development

The mild reaction conditions and high selectivity of O-Methyl-N,N'-diisopropylisourea make it a powerful tool in the synthesis and modification of complex molecules, a common requirement in drug discovery.

Selective O-Methylation of Phenols: The Morphine to Codeine Transformation

A classic and compelling example of the utility of O-Methyl-N,N'-diisopropylisourea is the selective methylation of the phenolic hydroxyl group of morphine to produce codeine. This transformation is notoriously difficult to achieve with high selectivity using traditional methylating agents, which can also lead to N-methylation of the tertiary amine. The use of O-Methyl-N,N'-diisopropylisourea provides a clean and efficient method for this crucial conversion in opioid chemistry.

Experimental Protocol: Synthesis of Codeine from Morphine

This protocol is a conceptual illustration based on literature descriptions.

Materials:

-

Morphine

-

O-Methyl-N,N'-diisopropylisourea

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve morphine (1 equivalent) in an anhydrous solvent such as THF.

-

Reagent Addition: Add O-Methyl-N,N'-diisopropylisourea (1.1-1.5 equivalents) to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification:

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is then purified using column chromatography to isolate pure codeine. The N,N'-diisopropylurea byproduct is typically easily separated due to its different polarity.

-

Caption: Selective O-Methylation of Morphine.

Modification of Peptides and Peptidomimetics

N-methylation of peptide backbones is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based drugs.[3] N-methylation can increase metabolic stability by hindering enzymatic degradation, improve membrane permeability, and modulate conformation to enhance binding affinity and selectivity. While O-Methyl-N,N'-diisopropylisourea is primarily an O-methylating agent for phenols, its principles of selective alkylation under mild conditions are highly relevant to the broader field of peptide modification. The development of analogous reagents with different alkyl groups or modified reactivity profiles could provide valuable tools for the site-selective N-alkylation of peptides. The use of such reagents would be advantageous over harsher methods that can lead to racemization or side reactions with sensitive amino acid side chains.

Conclusion: A Versatile Tool for Precision Synthesis

O-Methyl-N,N'-diisopropylisourea stands out as a valuable reagent for the selective methylation of nucleophiles, particularly phenols, under mild conditions. Its utility is underscored by its successful application in challenging synthetic transformations, such as the conversion of morphine to codeine. For researchers in drug discovery and development, this reagent offers a reliable method for the late-stage functionalization of complex molecules, enabling the fine-tuning of their pharmacological profiles. As the demand for more sophisticated and precisely engineered therapeutics continues to grow, the principles of selective and mild alkylation embodied by O-Methyl-N,N'-diisopropylisourea will undoubtedly continue to be a cornerstone of modern synthetic chemistry.

References

-

PubChem. O-methyl-N,N'-diisopropylisourea. [Link]

-

National Toxicology Program. Diisopropylcarbodiimide (CASRN: 693-13-0). [Link]

-

National Center for Biotechnology Information. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. [Link]

-

Biron, E., Chatterjee, J., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Journal of peptide science : an official publication of the European Peptide Society, 14(8), 964-73. [Link]

- Moore, J. S., & Stupp, S. I. (1990).

- Miller, M. J. (1980). A new synthesis of dehydroamino-acids. The Journal of Organic Chemistry, 45(15), 3131-3132.

- Nutt, R. F., et al. (1978). Synthesis of the cyclic peptide gramicidin S. The Journal of Organic Chemistry, 43(25), 4760-4765.

- Ojima, I., et al. (1974). N-silylformamides. I. A new reagent for silylation. Journal of Organometallic Chemistry, 73(2), 177-187.

- Minnema, L., & Van der Zande, G. (1988). Electrophoretic image display device. U.S.

- Buckles, R. E., & Lewis, D. L. (1977). Stabilization of S-(diisopropylaminoethyl)-O-ethyl methylphosphonothioate. U.S.

- Aldrich Chemical Company. (1988).

- White, R. W., & Mullin, C. W. (1967). Process for preparing carbodiimides. U.S.

- Furumoto, S. (1971). Synthesis of N,N'-disubstituted carbodiimides from thioureas. Nippon Kagaku Zasshi, 92(4), 357-359.

- Furumoto, S. (1971). A convenient synthesis of carbodiimides. Nippon Kagaku Zasshi, 92(11), 1005-1006.

- Chadwick, D. H., & Cleveland, T. H. (1979). The reaction of isocyanates with phosphine oxides. The Journal of Organic Chemistry, 44(8), 1332-1335.

- Smeltz, K. C. (1969). Carbodiimide formation. U.S.

- Budnick, E. G. (1968). Process for the production of carbodiimides. U.S.

-

Organic Chemistry Portal. Synthesis of isoureas. [Link]

- U.S. Patent 6,252,103 B1.

-

Bon, R. S., et al. (2014). Peptidomimetics via modifications of amino acids and peptide bonds. Chemical Society Reviews, 43(10), 3449-3495. [Link]

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

- Brown, D. G., & Wobst, P. M. (2021). A decade of FDA-approved drugs (2010–2019): trends and perspectives. Journal of Medicinal Chemistry, 64(5), 2312-2338.

-

Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 383-394. [Link]

-

Runikhina, S., Eremin, D., & Chusov, D. (2021). Reductive Aldol-type Reactions in the Synthesis of Pharmaceuticals. Chemistry–A European Journal, 27(62), 15327-15360. [Link]

-

Spratt, T. E., Zydowsky, T. M., & Floss, H. G. (1997). Stereochemistry of the in vitro and in vivo methylation of DNA by (R)- and (S)-N-[2H1,3H]methyl-N-nitrosourea and (R)- and (S)-N-nitroso-N-[2H1,3H]methyl-N-methylamine. Chemical Research in Toxicology, 10(12), 1412-1419. [Link]

-

Reddit. Selective O-methylating conditions?. [Link]

-

National Center for Biotechnology Information. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][5]naphthyridin-5(6H)-one. [Link]

-

PrepChem. Synthesis of N,N-diallyl-O-methyl isourea. [Link]

-

National Center for Biotechnology Information. On-the-Resin N-Terminal Modification of Long Synthetic Peptides. [Link]

-

National Center for Biotechnology Information. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. [Link]

Sources

- 1. o-Methyl-N,N -diisopropylisourea 97 54648-79-2 [sigmaaldrich.com]

- 2. O-methyl-N,N'-diisopropylisourea | C8H18N2O | CID 383824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of O-Methyl-N,N'-diisopropylisourea

This guide provides a comprehensive technical overview of the mechanism of action of O-Methyl-N,N'-diisopropylisourea, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical principles governing its reactivity, with a focus on its applications in esterification and peptide bond formation. Through a detailed examination of reaction pathways, experimental considerations, and comparative analysis, this guide aims to equip the reader with the expert-level understanding required for the effective utilization of this valuable synthetic tool.

Introduction: The Role of O-Alkylisoureas in Chemical Synthesis

O-Methyl-N,N'-diisopropylisourea belongs to the class of O-alkylisoureas, which are powerful reagents for the alkylation of carboxylic acids, leading to the formation of esters. Unlike the more common carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) that are primarily used for coupling reactions through the activation of the carboxyl group, O-alkylisoureas offer a distinct pathway for ester synthesis. Their mechanism of action involves the direct transfer of an alkyl group to a carboxylate, a process that offers unique advantages in terms of stereochemistry and reaction conditions. This guide will elucidate the nuanced mechanisms that differentiate O-Methyl-N,N'-diisopropylisourea from traditional coupling agents and highlight its utility in specialized synthetic applications.

Core Mechanism of Action in Esterification

The primary application of O-Methyl-N,N'-diisopropylisourea is in the esterification of carboxylic acids. The reaction proceeds through a well-defined, bimolecular nucleophilic substitution (SN2) mechanism. This pathway is critical to understanding the stereochemical outcome and reactivity of the reagent.

The SN2 Pathway: A Step-by-Step Elucidation

The esterification process can be dissected into two key steps:

-

Protonation of the Isourea: The reaction is initiated by the protonation of the O-Methyl-N,N'-diisopropylisourea by the carboxylic acid. This protonation occurs on one of the nitrogen atoms, enhancing the electrophilicity of the methyl group.

-

Nucleophilic Attack by the Carboxylate: The resulting carboxylate anion then acts as a nucleophile, attacking the electrophilic methyl group of the protonated isourea. This concerted, single-step displacement leads to the formation of the methyl ester and the corresponding N,N'-diisopropylurea byproduct.

This SN2 mechanism is crucial as it dictates that the reaction proceeds with an inversion of configuration if the alkyl group being transferred is chiral.[1] However, in the case of O-Methyl-N,N'-diisopropylisourea, the transferred group is an achiral methyl group.

Caption: SN2 mechanism of esterification using O-Methyl-N,N'-diisopropylisourea.

Experimental Protocol: Methyl Esterification of a Carboxylic Acid

The following is a general protocol for the methylation of a carboxylic acid using O-Methyl-N,N'-diisopropylisourea.

Materials:

-

Carboxylic acid

-

O-Methyl-N,N'-diisopropylisourea

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve the carboxylic acid in the anhydrous aprotic solvent in the reaction vessel.

-

Add an equimolar amount of O-Methyl-N,N'-diisopropylisourea to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The crude product can be purified by column chromatography to remove the N,N'-diisopropylurea byproduct.

Mechanism of Action in Peptide Bond Formation

While less common than its application in esterification, O-Methyl-N,N'-diisopropylisourea can also be utilized in peptide synthesis. Its mechanism in this context mirrors that of other carbodiimides, proceeding through the formation of a highly reactive O-acylisourea intermediate.

Activation of the Carboxylic Acid

The initial step involves the reaction of the N-protected amino acid with O-Methyl-N,N'-diisopropylisourea to form an O-acylisourea intermediate. This intermediate is a potent acylating agent, primed for reaction with the amino group of a second amino acid or peptide.

Nucleophilic Attack by the Amine

The free amine of the incoming amino acid attacks the carbonyl carbon of the O-acylisourea intermediate. This nucleophilic attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the desired peptide bond and releases N,N'-diisopropylurea as a byproduct.

Caption: Mechanism of peptide bond formation via an O-acylisourea intermediate.

Potential Side Reactions

A common side reaction in carbodiimide-mediated couplings is the rearrangement of the O-acylisourea intermediate to a stable and unreactive N-acylurea.[2] This intramolecular acyl transfer effectively terminates the desired reaction pathway and can lead to lower yields of the target peptide. The extent of this side reaction is influenced by factors such as solvent polarity and reaction temperature.

Comparative Analysis and Field Insights

The choice of a coupling or alkylating reagent is a critical decision in synthesis design. O-Methyl-N,N'-diisopropylisourea offers a unique set of properties that distinguish it from other commonly used reagents.

| Feature | O-Methyl-N,N'-diisopropylisourea | Dicyclohexylcarbodiimide (DCC) | Diisopropylcarbodiimide (DIC) |

| Primary Application | Esterification (Methylation) | Peptide Coupling, Esterification | Peptide Coupling, Esterification |

| Mechanism | SN2 on methyl group | O-Acylisourea formation | O-Acylisourea formation |

| Byproduct | N,N'-diisopropylurea | Dicyclohexylurea (DCU) | N,N'-diisopropylurea |

| Byproduct Solubility | Soluble in many organic solvents | Insoluble in most organic solvents | Soluble in many organic solvents |

| Key Advantage | Mild and specific methylation | Insoluble byproduct easily filtered | Soluble byproduct suitable for SPPS |

| Key Disadvantage | Primarily for methylation | Byproduct can be difficult to remove in SPPS | Potential for N-acylurea formation |

Expert Insights:

-

The SN2 mechanism of O-Methyl-N,N'-diisopropylisourea in esterification provides a mild alternative to harsher methylation methods, such as those using diazomethane or methyl iodide.[3]

-

The solubility of the N,N'-diisopropylurea byproduct is a significant advantage in purification, especially when compared to the often-problematic precipitation of dicyclohexylurea (DCU) from DCC-mediated reactions.[4]

-

For peptide synthesis, while effective, the potential for N-acylurea formation necessitates careful optimization of reaction conditions to maximize the yield of the desired peptide. The use of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure, common in DIC couplings, can also be explored to suppress this side reaction and reduce racemization.

Conclusion

O-Methyl-N,N'-diisopropylisourea is a valuable reagent with a distinct mechanistic profile that makes it particularly well-suited for the mild and efficient methylation of carboxylic acids. Its utility extends to peptide synthesis, where it functions as a carbodiimide coupling agent. A thorough understanding of its SN2 mechanism in esterification and the potential for O-acylisourea rearrangement in amidation is paramount for its successful application. By leveraging the insights and protocols outlined in this guide, researchers can effectively harness the capabilities of O-Methyl-N,N'-diisopropylisourea to achieve their synthetic goals.

References

-

Master Organic Chemistry. The SN2 Reaction Mechanism. Published July 4, 2012. [Link]

-

Khan Academy. Peptide bond formation. Accessed December 31, 2025. [Link]

-

Merck Millipore. Novabiochem® Coupling reagents. Accessed December 31, 2025. [Link]

-

Aapptec Peptides. SYNTHESIS NOTES. Accessed December 31, 2025. [Link]

-

Spiral. Membrane Enhanced Peptide Synthesis. Accessed December 31, 2025. [Link]

-

Aapptec Peptides. Coupling Reagents. Accessed December 31, 2025. [Link]

-

YouTube. Amine Synthesis Reactions. Published May 12, 2018. [Link]

-

Chemistry LibreTexts. 24.7: Reactions of Amines. Updated February 24, 2025. [Link]

-

National Center for Biotechnology Information. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Published online 2019. [Link]

-

ScienceDirect. Current Developments in Esterification Reaction: A Review on Process and Parameters. Published online August 7, 2025. [Link]

-

ResearchGate. Nitrosation of Amines in Non-Aqueous Solvents - Difference between N-N=O and O-N=O Nitroso Donors. Published August 6, 2025. [Link]

-

Chemistry LibreTexts. 24.8: Reactions of Amines. Updated July 30, 2024. [Link]

-

ResearchGate. Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Accessed December 31, 2025. [Link]

-

University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Accessed December 31, 2025. [Link]

-

MDPI. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Published August 1, 2024. [Link]

-

ResearchGate. How do you do de esterification in a short period of time with good yield? Published June 26, 2014. [Link]

-

ResearchGate. Methods of O-methylation of amino acids without interfering the amine groups? Published June 17, 2024. [Link]

-

ChemRxiv. Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. Published January 21, 2021. [Link]

-

ResearchGate. Formation of an N-acylurea from the O-acylisourea formed upon reaction... Accessed December 31, 2025. [Link]

-

ChemWhat. O-METHYL-N,N'-DIISOPROPYLISOUREA CAS#: 54648-79-2; ChemWhat Code: 45105. Accessed December 31, 2025. [Link]

-

ResearchGate. Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. Published August 6, 2025. [Link]

Sources

Introduction: The Role and Utility of O-Methyl-N,N'-diisopropylisourea

An In-Depth Technical Guide to the Synthesis and Preparation of O-Methyl-N,N'-diisopropylisourea

O-Methyl-N,N'-diisopropylisourea is a highly valuable reagent in modern organic synthesis, primarily recognized for its role as a potent and selective methylating agent. It belongs to the family of O-alkylisoureas, which are activated forms of alcohols, enabling the transfer of an alkyl group under mild conditions. This guide provides a comprehensive overview of its synthesis, underlying mechanisms, and practical applications for researchers and professionals in drug development and chemical sciences.

The core utility of O-Methyl-N,N'-diisopropylisourea lies in its ability to efficiently methylate carboxylic acids to form methyl esters. This transformation is fundamental in organic chemistry, often employed for protecting group strategies, enhancing compound solubility, or modifying pharmacological properties. The reaction proceeds under neutral, mild conditions, avoiding the harsh acidic or basic environments required by many traditional esterification methods. This makes it particularly suitable for complex molecules with sensitive functional groups.[1] The isourea reagent itself is generated from the reaction of N,N'-diisopropylcarbodiimide (DIC), a common peptide coupling agent, with methanol. The resulting N,N'-diisopropylurea byproduct is soluble in most organic solvents, simplifying purification compared to reagents like N,N'-dicyclohexylcarbodiimide (DCC), which produces a notoriously insoluble urea byproduct.[2][3]

Precursor Synthesis: The Foundation of the Reagent

The primary precursor for O-Methyl-N,N'-diisopropylisourea is N,N'-diisopropylcarbodiimide (DIC). A robust understanding of its synthesis is essential for the overall process. DIC is typically synthesized from N,N'-diisopropylthiourea.

Step 1: Synthesis of N,N'-Diisopropylthiourea

This intermediate can be prepared from the reaction of thiourea and diisopropylamine. One established method involves heating these precursors in water with a phase-transfer catalyst like PEG-400. This approach offers mild reaction conditions and simplified workup.[4]

Experimental Protocol:

-

Combine thiourea, diisopropylamine (molar excess, e.g., 1.5-2.0 equivalents), and a catalytic amount of PEG-400 (2-10 mol% relative to thiourea) in water.

-

Heat the mixture to reflux and maintain for 20-36 hours.

-

Cool the reaction mixture, which will cause the N,N'-diisopropylthiourea product to precipitate.

-

Collect the solid product by filtration, wash with water, and dry.

Step 2: Conversion to N,N'-Diisopropylcarbodiimide (DIC)

The conversion of the thiourea to the carbodiimide is an oxidative desulfurization reaction. A common and effective reagent for this transformation is mercuric oxide (HgO), although other methods exist.

Experimental Protocol:

-

Suspend N,N'-diisopropylthiourea in a suitable inert solvent like dichloromethane (DCM) or chloroform.

-

Add mercuric oxide (HgO) portion-wise while stirring vigorously. The reaction is often exothermic and may require cooling to maintain control.

-

The reaction progress can be monitored by the formation of black mercuric sulfide (HgS).

-

Upon completion, the reaction mixture is filtered to remove the HgS precipitate.

-

The filtrate, containing the DIC product, is carefully concentrated under reduced pressure. The resulting DIC is a liquid and should be handled with care due to its moisture sensitivity and classification as a strong skin sensitizer.[2][5]

Core Synthesis: O-Methyl-N,N'-diisopropylisourea

The final step is the addition of methanol across the N=C=N bond of DIC. This reaction is a nucleophilic addition, where the methanol oxygen attacks the central carbon of the carbodiimide.

Reaction Mechanism

The synthesis proceeds via a straightforward mechanism. The carbodiimide functional group is highly susceptible to nucleophilic attack at its central carbon atom. In the presence of an alcohol like methanol, the oxygen atom acts as the nucleophile. The reaction can be catalyzed by a proton source, which protonates one of the nitrogen atoms, further activating the central carbon towards attack.

Caption: Formation of O-Methyl-N,N'-diisopropylisourea from DIC and Methanol.

Experimental Protocol

The preparation of O-Methyl-N,N'-diisopropylisourea is typically performed in situ for immediate use in subsequent reactions, but it can also be isolated.[6]

-

Dissolve N,N'-diisopropylcarbodiimide (DIC) in an excess of dry methanol, which serves as both the reactant and the solvent.

-

The reaction can proceed at room temperature. Stir the mixture for several hours (e.g., 4-12 hours) to ensure complete conversion.

-

The progress can be monitored using techniques like IR spectroscopy by observing the disappearance of the characteristic carbodiimide peak (~2117 cm⁻¹).

-

For isolation, the excess methanol is removed under reduced pressure to yield the crude O-Methyl-N,N'-diisopropylisourea as an oil. Further purification can be achieved via distillation under reduced pressure if necessary.

Physicochemical Data

A summary of the key properties of the target compound is presented below for easy reference.

| Property | Value | Source |

| IUPAC Name | methyl N,N'-di(propan-2-yl)carbamimidate | [7] |

| CAS Number | 54648-79-2 | [7] |

| Molecular Formula | C₈H₁₈N₂O | [7] |

| Molecular Weight | 158.24 g/mol | [7] |

| Appearance | Colorless to almost colorless clear liquid | [8] |

| Boiling Point | 145-148 °C (for DIC precursor) | [9] |

| Density | 0.815 g/mL (for DIC precursor) | [9] |

Application in Synthesis: Esterification of Carboxylic Acids

The primary application of O-Methyl-N,N'-diisopropylisourea is the methylation of carboxylic acids. The reagent acts as a source of activated methanol.

Mechanism of Esterification

The reaction involves the protonation of the isourea, followed by nucleophilic attack by the carboxylate anion. This forms a highly reactive O-acylisourea intermediate, which is structurally analogous to an ester with an excellent leaving group.[10][11][12][13] This intermediate is then attacked by a nucleophile (in this case, methanol is regenerated or another nucleophile can be used, but for simple methylation, the pathway leads directly to the methyl ester and the urea byproduct).

Caption: Workflow for the esterification of a carboxylic acid.

General Protocol for Methyl Ester Synthesis

-

Dissolve the carboxylic acid in an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a solution of pre-formed or in situ generated O-Methyl-N,N'-diisopropylisourea (typically 1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature. The reaction is generally complete within a few hours.

-

Upon completion, the solvent can be removed. The soluble N,N'-diisopropylurea byproduct can be separated from the desired ester product through aqueous workup or chromatography.

This method is highly effective for converting sensitive or sterically hindered carboxylic acids into their corresponding methyl esters with good yields and under exceptionally mild conditions.[6][14]

Safety and Handling

-

N,N'-Diisopropylcarbodiimide (DIC): DIC is a flammable liquid and a potent skin sensitizer that can cause allergic reactions upon contact.[2] It is also moisture-sensitive. Always handle DIC in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

-

O-Methyl-N,N'-diisopropylisourea: While specific toxicity data is less common, it should be handled with the same level of care as its precursor, DIC. Avoid inhalation, ingestion, and skin contact.

-

Reagents: Other reagents such as mercuric oxide are highly toxic and require specialized handling and disposal procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. N,N'-Diisopropylcarbodiimide - Wikipedia [en.wikipedia.org]

- 3. N,N’-Diisopropylcarbodiimide - CAS 693-13-0 [kemilab.com]

- 4. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]

- 5. Carbodiimide - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. O-methyl-N,N'-diisopropylisourea | C8H18N2O | CID 383824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N,N'-Diisopropyl-O-methylisourea | 54648-79-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. What is N,N'-Diisopropylcarbodiimide?_Chemicalbook [chemicalbook.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Isourea synthesis [organic-chemistry.org]

An In-Depth Technical Guide to O-Methyl-N,N'-diisopropylisourea and Its Structural Analogues: A Senior Application Scientist's Perspective

Abstract

This technical guide provides a comprehensive overview of O-Methyl-N,N'-diisopropylisourea and its structural analogues, a class of reagents with significant utility in modern organic synthesis, particularly in the realm of amide bond formation and peptide chemistry. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of their reactivity, the causal relationships between their structural modifications and performance, and provides field-proven insights for their effective application. Detailed experimental procedures, comparative data, and visual guides to reaction mechanisms are presented to empower researchers, scientists, and drug development professionals in leveraging these versatile reagents to their full potential.

Introduction: The Isourea Scaffold as a Carbodiimide Surrogate

In the landscape of amide bond formation, carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), have long been workhorse reagents.[1] Their utility stems from the in situ activation of carboxylic acids to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is then readily attacked by a nucleophile, typically an amine, to forge the desired amide bond, releasing a urea byproduct.[2]

However, the direct use of carbodiimides is not without its challenges. The primary drawbacks include the potential for racemization of chiral carboxylic acids and the formation of a stable N-acylurea byproduct, which can be difficult to remove and reduces the overall yield.[4][5] O-Alkyl-N,N'-dialkylisoureas, with O-Methyl-N,N'-diisopropylisourea being a prominent example, have emerged as valuable alternatives. These reagents can be viewed as "pre-activated" carbodiimide surrogates, offering a more controlled and often cleaner approach to amide bond formation and other coupling reactions.

This guide will explore the synthesis, reactivity, and applications of O-Methyl-N,N'-diisopropylisourea and its structural analogues, with a focus on how rational modifications to their structure can be used to fine-tune their reactivity and overcome common challenges in organic synthesis.

The Core Chemistry: Synthesis and Mechanism of Action

Synthesis of O-Alkyl-N,N'-dialkylisoureas

The most common and straightforward method for the synthesis of O-Alkyl-N,N'-dialkylisoureas involves the direct addition of an alcohol to a carbodiimide. This reaction is typically catalyzed by a copper(I) or copper(II) salt, such as copper(I) chloride or copper(II) chloride.

A general procedure involves stirring the corresponding carbodiimide with a slight excess of the alcohol in the presence of a catalytic amount of the copper salt. The reaction progress can be monitored by the disappearance of the characteristic carbodiimide peak in the IR spectrum (around 2100-2150 cm⁻¹).

dot

Caption: General synthesis of O-Alkyl-N,N'-dialkylisoureas.

Table 1: Physical Properties of O-Methyl-N,N'-diisopropylisourea

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O | |

| Molecular Weight | 158.24 g/mol | |

| CAS Number | 54648-79-2 | |

| Boiling Point | 50-52 °C at 0.1 mmHg | |

| Density | 0.871 g/mL at 25 °C |

Mechanism of Amide Bond Formation

The utility of O-Alkyl-N,N'-dialkylisoureas in amide bond formation lies in their ability to act as effective alkylating or acylating agents, depending on the reaction conditions and the nature of the nucleophile. In the context of peptide synthesis, the carboxylic acid component is activated by the isourea, which then facilitates the nucleophilic attack by the amine component.

The reaction proceeds through the protonation of the imino nitrogen of the isourea by the carboxylic acid. This increases the electrophilicity of the carbon atom of the C=N bond, making it susceptible to nucleophilic attack by the carboxylate anion. This results in the formation of a tetrahedral intermediate which then collapses to release the activated carboxylic acid (often as an anhydride or an active ester) and the corresponding urea byproduct. The activated carboxylic acid then readily reacts with the amine to form the desired amide bond.

dot

Caption: Mechanism of amide bond formation using O-Alkyl-N,N'-dialkylisoureas.

Structural Analogues and their Impact on Reactivity

The versatility of the O-alkyl-N,N'-dialkylisourea scaffold lies in the ability to readily modify the R, R', and R'' groups, thereby tuning the reagent's steric and electronic properties. This allows for the rational design of reagents tailored for specific applications.

Variation of the O-Alkyl Group (R)

The nature of the O-alkyl group has a profound impact on the reactivity of the isourea.

-

O-Methyl and O-Ethyl Analogues: These are the most common and readily accessible analogues. The small size of the methyl and ethyl groups results in a highly reactive reagent. However, this high reactivity can sometimes lead to side reactions, particularly with sensitive substrates.

-

O-Benzyl Analogues: The introduction of a benzyl group offers a good balance between reactivity and stability. The benzyl group can be removed under milder hydrogenolysis conditions, which can be advantageous in multi-step syntheses.

-

O-tert-Butyl Analogues: The bulky tert-butyl group significantly increases the steric hindrance around the reactive center. This can be beneficial in preventing unwanted side reactions and can also be exploited for the synthesis of sterically hindered esters and amides.

-

O-Aryl Analogues: The synthesis of O-aryl isoureas is also possible, and the electronic properties of the aryl ring can be tuned to modulate the reactivity of the reagent. Electron-withdrawing groups on the aryl ring will increase the electrophilicity of the isourea carbon, leading to a more reactive reagent.

Variation of the N-Alkyl Groups (R')

The N-alkyl substituents primarily influence the steric environment around the reactive center and the solubility of the resulting urea byproduct.

-

N,N'-Diisopropyl Analogues: The isopropyl groups provide a moderate level of steric hindrance, which helps to suppress some side reactions without significantly impeding the desired reaction. The resulting N,N'-diisopropylurea is generally soluble in common organic solvents, facilitating purification.

-

N,N'-Dicyclohexyl Analogues: The cyclohexyl groups are bulkier than isopropyl groups, leading to a more sterically hindered reagent. This can be advantageous in preventing side reactions such as N-acylurea formation. However, the byproduct, N,N'-dicyclohexylurea (DCU), is notoriously insoluble in many organic solvents, which can complicate purification in solution-phase synthesis but can be an advantage in solid-phase synthesis where it can be easily filtered off.

Table 2: Comparison of Common O-Alkyl-N,N'-dialkylisourea Analogues

| Analogue | O-Alkyl Group (R) | N-Alkyl Group (R') | Key Characteristics |

| O-Methyl-N,N'-diisopropylisourea | Methyl | Isopropyl | High reactivity, good byproduct solubility. |

| O-Benzyl-N,N'-diisopropylisourea | Benzyl | Isopropyl | Moderate reactivity, cleavable O-group. |

| O-tert-Butyl-N,N'-diisopropylisourea | tert-Butyl | Isopropyl | Sterically hindered, useful for hindered couplings. |

| O-Methyl-N,N'-dicyclohexylisourea | Methyl | Cyclohexyl | High reactivity, insoluble byproduct (DCU). |

Applications in Organic Synthesis

Peptide Synthesis

O-Alkyl-N,N'-dialkylisoureas are highly effective coupling reagents in both solution-phase and solid-phase peptide synthesis. Their ability to activate carboxylic acids under mild conditions makes them particularly suitable for the coupling of sensitive and sterically hindered amino acids.

A key advantage of using these reagents is the potential to minimize racemization, a common side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities.[6] The choice of the N-alkyl groups can influence the extent of racemization, with bulkier groups like cyclohexyl often providing better suppression.

Experimental Protocol: Solution-Phase Peptide Coupling using O-Methyl-N,N'-diisopropylisourea

-

To a solution of the N-protected amino acid (1.0 equiv.) and the amino acid ester hydrochloride (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or DMF) at 0 °C, add a tertiary amine base such as N-methylmorpholine (1.1 equiv.).

-

Add O-Methyl-N,N'-diisopropylisourea (1.1 equiv.) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by flash column chromatography.

dot

Caption: Workflow for solution-phase peptide coupling.

Esterification and Macrolactonization

The ability of O-alkyl-N,N'-dialkylisoureas to activate carboxylic acids also makes them excellent reagents for esterification reactions, particularly for the synthesis of sterically hindered esters. The reaction proceeds under mild, neutral conditions, which is a significant advantage over many traditional esterification methods that require harsh acidic or basic catalysts.

Furthermore, these reagents have proven to be effective in promoting intramolecular cyclization reactions to form macrolactones, which are important structural motifs in many natural products and pharmaceuticals.

Mitigating Side Reactions: A Scientist's Perspective

While O-alkyl-N,N'-dialkylisoureas offer many advantages, a thorough understanding of potential side reactions is crucial for their successful application.

-

N-Acylurea Formation: As with direct carbodiimide couplings, the rearrangement of the O-acylisourea intermediate to a stable N-acylurea can occur.[4][7] This side reaction is often promoted by polar solvents and elevated temperatures. The use of less polar solvents and maintaining lower reaction temperatures can help to minimize its occurrence. The steric bulk of the N-alkyl groups also plays a role, with larger groups like cyclohexyl generally leading to less N-acylurea formation.

-

Racemization: While generally low, racemization can still be a concern, especially when coupling sensitive amino acids or in segment condensations.[6][8] The choice of solvent, base, and the specific isourea analogue can all influence the degree of racemization. It is often beneficial to perform a small-scale test reaction to optimize conditions for minimizing epimerization.

Conclusion and Future Outlook

O-Methyl-N,N'-diisopropylisourea and its structural analogues represent a valuable and versatile class of reagents for modern organic synthesis. Their ability to function as controlled carbodiimide surrogates provides a powerful tool for the construction of amide bonds, esters, and other important functional groups under mild conditions. By understanding the interplay between their structure and reactivity, researchers can rationally select or design the optimal isourea reagent for a given transformation, leading to improved yields, higher purity, and greater efficiency. As the demand for complex molecules in fields such as drug discovery and materials science continues to grow, the development of new and improved isourea-based reagents is expected to remain an active and fruitful area of research.

References

-

Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. PubMed. [Link]

-

Carbodiimide. Wikipedia. [Link]

-

Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. PubMed. [Link]

-

Formation of an N-acylurea from the O-acylisourea formed upon reaction of EDC with a carboxylic acid. ResearchGate. [Link]

-

Carbodiimides and Additives. Aapptec Peptides. [Link]

-

Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. [Link]

-

Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. National Institutes of Health. [Link]

-

Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. [Link]

Sources

- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbodiimide - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of O-Methyl-N,N'-diisopropylisourea: A Technical Guide

Introduction

O-Methyl-N,N'-diisopropylisourea is a key reagent and intermediate in organic synthesis, often utilized in the formation of esters and other derivatives.[1][2] Its efficacy and the purity of its subsequent products are critically dependent on its structural integrity. Therefore, a comprehensive spectroscopic characterization is paramount for its quality control and for understanding its reactivity. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for O-Methyl-N,N'-diisopropylisourea, offering insights from an application-focused perspective. The methodologies described herein are designed to be self-validating, ensuring researchers and drug development professionals can confidently apply these techniques.

The molecular structure of O-Methyl-N,N'-diisopropylisourea, with the chemical formula C8H18N2O and a molecular weight of 158.24 g/mol , forms the basis for the interpretation of its spectroscopic data.[3]

Figure 1: Chemical structure of O-Methyl-N,N'-diisopropylisourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For O-Methyl-N,N'-diisopropylisourea, both ¹H and ¹³C NMR provide distinct signatures confirming its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of O-Methyl-N,N'-diisopropylisourea is predicted to exhibit four distinct signals, corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Septet | 1H | -CH- (isopropyl) |

| ~3.4 | Singlet | 3H | -OCH₃ |

| ~2.5 | Broad Singlet | 1H | -NH- |

| ~1.1 | Doublet | 12H | -CH(CH₃)₂ |

Expertise & Experience in Interpretation:

The downfield chemical shift of the methine proton (~3.5 ppm) is attributed to its proximity to the electronegative nitrogen atom. The singlet at ~3.4 ppm is characteristic of a methoxy group. The broadness of the -NH- proton signal is a result of quadrupole broadening from the adjacent nitrogen and potential chemical exchange. The most upfield signal at ~1.1 ppm corresponds to the twelve equivalent methyl protons of the two isopropyl groups, appearing as a doublet due to coupling with the neighboring methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the molecular structure, with distinct signals for each carbon environment. A study by Keller et al. utilized the ¹³C NMR chemical shifts of N,N'-diisopropyl-O-methylisourea to unambiguously assign the isourea moiety in natural products.[4]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=N |

| ~52 | -OCH₃ |

| ~45 | -CH- (isopropyl) |

| ~23 | -CH(CH₃)₂ |

Expertise & Experience in Interpretation:

The most downfield signal at ~155 ppm is characteristic of the sp²-hybridized carbon of the isourea functional group. The methoxy carbon appears around 52 ppm. The methine and methyl carbons of the isopropyl groups are observed in the upfield region, consistent with sp³-hybridized carbons in an aliphatic environment.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Figure 2: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-20 mg of O-Methyl-N,N'-diisopropylisourea into a clean, dry vial.[5] Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), and gently agitate until the sample is fully dissolved.[5] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} NMR spectra. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a greater number of scans and a longer acquisition time may be necessary.

-

Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H stretch | Secondary amine |

| 2970-2870 | C-H stretch | Aliphatic (isopropyl and methyl) |

| ~1660 | C=N stretch | Isourea |

| ~1250 | C-O stretch | Ether-like |

| ~1100 | C-N stretch | Amine |

Expertise & Experience in Interpretation:

The IR spectrum of O-Methyl-N,N'-diisopropylisourea is expected to be dominated by a strong C=N stretching vibration around 1660 cm⁻¹, characteristic of the isourea core. The presence of a secondary amine is indicated by the N-H stretching band at approximately 3300 cm⁻¹. The aliphatic nature of the isopropyl and methyl groups is confirmed by the C-H stretching vibrations in the 2970-2870 cm⁻¹ region. The C-O and C-N stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol for FT-IR Data Acquisition

For a liquid sample like O-Methyl-N,N'-diisopropylisourea, Attenuated Total Reflectance (ATR) FT-IR is a convenient and rapid method.

Step-by-Step Methodology:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and atmosphere.

-

Sample Application: Place a small drop of O-Methyl-N,N'-diisopropylisourea directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For O-Methyl-N,N'-diisopropylisourea (MW = 158.24), electron ionization (EI) is a common technique.

Predicted Mass Spectrum Data:

| m/z | Proposed Fragment | Significance |

| 158 | [C₈H₁₈N₂O]⁺• | Molecular Ion (M⁺•) |

| 143 | [M - CH₃]⁺ | Loss of a methyl radical |

| 100 | [M - C₃H₇N]⁺ | Cleavage of an isopropylamine moiety |

| 86 | [C₄H₁₀N₂]⁺ | |

| 58 | [C₃H₈N]⁺ | Isopropylaminium ion (base peak) |

Expertise & Experience in Interpretation:

The molecular ion peak is expected at m/z 158. A common fragmentation pathway for isoureas involves cleavage adjacent to the nitrogen atoms. The base peak at m/z 58 is likely due to the formation of the stable isopropylaminium cation. The peak at m/z 143 corresponds to the loss of a methyl radical from the molecular ion. Other significant fragments arise from further cleavages of the molecular ion.

Figure 3: Proposed fragmentation pathway for O-Methyl-N,N'-diisopropylisourea in EI-MS.

Experimental Protocol for EI-MS Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: A dilute solution of O-Methyl-N,N'-diisopropylisourea in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[6]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous characterization of O-Methyl-N,N'-diisopropylisourea. The methodologies outlined in this guide represent standard, robust practices in the field of chemical analysis, ensuring that researchers and drug development professionals can obtain reliable and reproducible data. This detailed spectroscopic fingerprint is essential for verifying the identity and purity of this important synthetic reagent, thereby ensuring the integrity of subsequent research and development activities.

References

-

PubChem. O-methyl-N,N'-diisopropylisourea. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Keller, L., Oueis, E., Kaur, A., et al. (2023). Persicamidines—Unprecedented Sesquarterpenoids with Potent Antiviral Bioactivity against Coronaviruses. ResearchGate. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

MDPI. Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][3][7]oxaphosphinine 6-oxide. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

-

Organic Spectroscopy International. Examples 13C NMR Spectra. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

ResearchGate. 13C-NMR spectra of isopropyl alcohol extracts. [Link]

-

OSTI.GOV. Analysis of the structures, infrared spectra, and Raman spectra for the methyl, ethyl, isopropyl, and tert-butyl radicals. [Link]

-

DTIC. Mass Spectral Fragmentation of VX. [Link]

-

University of California, Santa Cruz. Sample preparation for FT-IR. [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

Sources

- 1. N,N'-Diisopropyl-O-methylisourea | 54648-79-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. o-Methyl-N,N -diisopropylisourea 97 54648-79-2 [sigmaaldrich.com]

- 3. O-methyl-N,N'-diisopropylisourea | C8H18N2O | CID 383824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

O-Methyl-N,N'-diisopropylisourea: A Technical Guide to its Solubility in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Versatile Reagent

O-Methyl-N,N'-diisopropylisourea is a valuable reagent in organic synthesis, frequently employed in methylation reactions and as a precursor to other important compounds.[1] A thorough understanding of its solubility characteristics across a spectrum of organic solvents is paramount for its effective application in reaction design, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of O-Methyl-N,N'-diisopropylisourea solubility, empowering researchers, scientists, and drug development professionals to harness its full potential.

Physicochemical Profile of O-Methyl-N,N'-diisopropylisourea

A foundational understanding of the physicochemical properties of O-Methyl-N,N'-diisopropylisourea is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | Cymit Quimica |

| Boiling Point | 50-52 °C at 0.1 mmHg | |

| Density | 0.871 g/mL at 25 °C | |

| Refractive Index | n20/D 1.436 | |

| Flash Point | 35 °C (95 °F) - closed cup |

Note: The provided data is based on available literature and may vary slightly between suppliers.

Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective

The principle of "like dissolves like" serves as a powerful, albeit qualitative, predictor of solubility. This principle is rooted in the polarity of both the solute and the solvent.

Molecular Structure and Polarity

O-Methyl-N,N'-diisopropylisourea possesses a combination of polar and non-polar functionalities. The presence of nitrogen and oxygen atoms introduces polarity through dipole moments, while the isopropyl and methyl groups contribute to its non-polar character. The overall polarity of the molecule is a balance of these competing factors.

Solvent Classification and Interaction Potential

Organic solvents can be broadly categorized based on their polarity into polar protic, polar aprotic, and non-polar solvents.

-